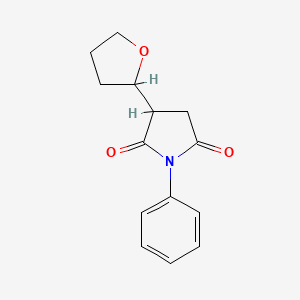![molecular formula C19H23NO4S B4973841 isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate is a chemical compound used in scientific research. It is also known as KN-93 and is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound has been extensively researched for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Mechanism of Action
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate works by inhibiting CaMKII, which is a key mediator of cellular signaling pathways. CaMKII is involved in various cellular processes, including gene expression, synaptic plasticity, and cell survival. By inhibiting CaMKII, isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate can modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have various biochemical and physiological effects. It can reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury and heart failure. It can also improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it can inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a selective inhibitor of CaMKII and can be used to study the role of CaMKII in various cellular processes. It is also relatively stable and can be stored for long periods of time. However, it has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations.
Future Directions
There are several future directions for the research of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate. One potential direction is the development of more potent and selective CaMKII inhibitors. Another direction is the investigation of the therapeutic potential of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate in other diseases, such as diabetes and stroke. Additionally, the use of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate in combination with other drugs or therapies could also be explored.
Synthesis Methods
The synthesis of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate involves several steps. The first step involves the reaction of 4-nitrobenzoic acid with 4-propylphenylsulfonyl chloride in the presence of a base to form 4-{[(4-propylphenyl)sulfonyl]amino}benzoic acid. The second step involves the reaction of the acid with isopropyl chloroformate in the presence of a base to form isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate.
Scientific Research Applications
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has been extensively researched for its potential therapeutic applications in various diseases. It has been shown to have cardioprotective effects against ischemia-reperfusion injury and heart failure. It also has neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
properties
IUPAC Name |
propan-2-yl 4-[(4-propylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-4-5-15-6-12-18(13-7-15)25(22,23)20-17-10-8-16(9-11-17)19(21)24-14(2)3/h6-14,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESSMPVVPAHLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)
![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)


![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)
![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)
